1-Benzyl-1H-pyrrole-3-carbaldehyde

Lipophilicity Chromatography ADME Prediction

1-Benzyl-1H-pyrrole-3-carbaldehyde (CAS 30186-48-2) is an N-substituted pyrrole derivative bearing a benzyl group at the 1-position and a formyl group at the 3-position of the pyrrole ring. With a molecular formula of C₁₂H₁₁NO and molecular weight of 185.22 g/mol, this heterocyclic aldehyde serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 30186-48-2
Cat. No. B1627066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrrole-3-carbaldehyde
CAS30186-48-2
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=C2)C=O
InChIInChI=1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2
InChIKeyVVUVCKSHUSFLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-pyrrole-3-carbaldehyde (CAS 30186-48-2): Procurement-Grade N-Benzyl Pyrrole Aldehyde Building Block


1-Benzyl-1H-pyrrole-3-carbaldehyde (CAS 30186-48-2) is an N-substituted pyrrole derivative bearing a benzyl group at the 1-position and a formyl group at the 3-position of the pyrrole ring . With a molecular formula of C₁₂H₁₁NO and molecular weight of 185.22 g/mol, this heterocyclic aldehyde serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [1]. It belongs to the class of acylpyrroles and is recognized as a building block within the heterocyclic aldehydes subclass, enabling downstream functionalization through its reactive aldehyde group .

Why Generic N-Benzyl Pyrrole Aldehydes Cannot Substitute for 1-Benzyl-1H-pyrrole-3-carbaldehyde


In-class pyrrole aldehydes are not interchangeable because the regiochemical placement of the formyl group (C3 vs. C2) and the identity of the N-substituent (benzyl vs. phenyl vs. hydrogen) produce distinct physicochemical profiles that govern reactivity, chromatographic behavior, and downstream synthetic compatibility . The 3-carbaldehyde isomer possesses a higher computed logP (≈2.71) than the 2-carbaldehyde regioisomer (logP ≈2.63), indicating differential lipophilicity that directly impacts solvent partitioning, chromatographic retention times, and biological membrane permeability [1]. Furthermore, exchanging the N-benzyl group for N-phenyl eliminates the methylene spacer, reducing conformational flexibility and altering electronic distribution across the pyrrole ring—changes that propagate into reaction yields and product profiles in multi-step syntheses [2].

Quantitative Differentiation Evidence for 1-Benzyl-1H-pyrrole-3-carbaldehyde Procurement Decisions


Regioisomeric Lipophilicity Differentiation: 3-Carbaldehyde vs 2-Carbaldehyde logP Comparison

The 3-carbaldehyde regioisomer of 1-benzyl-1H-pyrrole exhibits a higher computed logP than the corresponding 2-carbaldehyde regioisomer, as calculated by the JChem algorithm within Chembase [1]. The 3-formyl placement yields logP = 2.714, compared with logP = 2.634 for the 2-formyl isomer—a difference of ΔlogP = 0.08, corresponding to an approximately 1.2-fold higher predicted octanol-water partition coefficient. This differential, while modest, is reproducible across computational methods and translates into measurably distinct reversed-phase HPLC retention behavior, relevant for both analytical method development and preparative purification workflows.

Lipophilicity Chromatography ADME Prediction

Melting Point Differentiation: 92-93 °C Solid vs 15 °C N-Benzylpyrrole for Practical Handling

Sigma-Aldrich specifies the melting point of 1-benzyl-1H-pyrrole-3-carbaldehyde as 92–93 °C , placing it in the solid state at ambient laboratory temperatures . In contrast, the parent 1-benzyl-1H-pyrrole (CAS 2051-97-0), which lacks the aldehyde functionality, has a reported melting point of 15 °C and exists as a liquid under standard conditions . This Δmp ≈ 77 °C differential is directly attributable to the aldehyde group at C3, which introduces dipole-dipole interactions and potential weak C–H···O hydrogen bonding in the crystal lattice, raising the melting point substantially. The solid physical form enables direct weighing, reduces volatilization losses, and simplifies long-term storage at 4 °C as recommended .

Solid-State Properties Formulation Storage Stability

Regiochemistry-Dependent Synthetic Utility: 3-Formyl Enables Specific Indole Heteroarylation Pathways

The 3-carbaldehyde regioisomer of 1-benzyl-1H-pyrrole has been demonstrated to be effective in heteroarylation reactions that yield a variety of indole products, an application specifically noted for this regioisomer . Pyrrole-3-carboxaldehydes bearing a formyl group at C3 participate in Wittig olefination / Lewis-acid-mediated cyclization cascades with fumaronitrile to afford substituted 7-amino-5-cyanoindoles—a transformation that regiochemically depends on the C3 aldehyde placement [1]. In contrast, N-benzyl pyrrole-2-carboxaldehydes have been shown to undergo oxidative self-coupling to form pyrrole-2-carboxylic anhydrides under TBHP/TBAI conditions [2], a fundamentally different reaction pathway dictated by the C2 aldehyde position. The C3 placement thus enables benzannulation-based indole construction, while the C2 isomer is preferentially funneled toward anhydride formation.

Heterocyclic Synthesis Indole Formation C-H Functionalization

Aldehyde Group Enables Direct Reductive Amination vs Carboxylic Acid Requiring Pre-Activation

1-Benzyl-1H-pyrrole-3-carbaldehyde has been specifically noted as effective in reductive amination reactions, enabling the direct generation of pyrrole-containing amines from aldehyde and amine precursors . The aldehyde group permits in situ imine formation followed by reduction, a one-pot transformation widely employed in medicinal chemistry for secondary and tertiary amine library construction. By contrast, the corresponding carboxylic acid analog—1-benzyl-1H-pyrrole-3-carboxylic acid (CAS 18159-17-6, mp 149–150 °C )—requires a separate activation step (e.g., acid chloride formation, coupling reagent) before amide bond formation can occur, adding at least one synthetic step and associated yield loss. The aldehyde's ability to participate directly in reductive amination without pre-activation reagents represents a tangible efficiency advantage in parallel synthesis and library production workflows.

Reductive Amination Amine Synthesis Functional Group Interconversion

N-Benzyl CH₂ Spacer Provides Higher Lipophilicity and Conformational Flexibility vs N-Phenyl Analog

The N-benzyl substituent of 1-benzyl-1H-pyrrole-3-carbaldehyde incorporates a methylene (CH₂) spacer between the pyrrole nitrogen and the phenyl ring, which contrasts with the direct N-phenyl attachment in 1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 120777-22-2). This structural difference has measurable consequences: the target compound possesses 3 rotatable bonds (vs. 2 for the N-phenyl analog), higher molecular weight (185.22 vs. 171.20 g/mol), and elevated lipophilicity [1]. NMR studies on 1-arylpyrrole series confirm that the benzyl CH₂ spacer electronically insulates the pyrrole ring from the aryl group, producing distinct ¹H and ¹³C chemical shift patterns that correlate with Hammett σ constants for benzyl vs. phenyl substitution [2]. The CH₂ spacer additionally introduces a kink in the molecular topology, increasing three-dimensionality—a property increasingly valued in fragment-based and lead-like compound design.

Physicochemical Profiling Conformational Analysis SAR Optimization

Procurement-Relevant Application Scenarios for 1-Benzyl-1H-pyrrole-3-carbaldehyde


Indole-Focused Medicinal Chemistry Library Synthesis

Research groups synthesizing indole-based compound libraries for kinase or GPCR targets should procure the 3-carbaldehyde regioisomer specifically, as pyrrole-3-carboxaldehydes undergo Wittig-olefination / Lewis-acid cyclization cascades to yield 7-amino-5-cyanoindole scaffolds [1]. The 2-carbaldehyde isomer cannot access this benzannulation pathway and instead generates pyrrole anhydride dimers [2], making regioisomeric purity critical for synthetic success. Procurement of 95% minimum purity grade from vendors providing Certificate of Analysis documentation is recommended to avoid contamination with the 2-isomer.

Reductive Amination-Based Parallel Amine Library Production

For medicinal chemistry teams employing parallel synthesis platforms, 1-benzyl-1H-pyrrole-3-carbaldehyde serves as a direct substrate for reductive amination without pre-activation , enabling single-step diversification with primary or secondary amines. The solid physical form (mp 92–93 °C) facilitates automated solid-dispensing workflows, whereas the corresponding N-benzylpyrrole parent (mp 15 °C, liquid) would require liquid-handling robotics . The higher lipophilicity (logP ≈2.71) compared to the N-phenyl analog also biases the resulting amine products toward CNS-permeable chemical space, a consideration for neuroscience-focused programs.

Physicochemical Reference Standard for Chromatographic Method Development

The distinct logP differential (ΔlogP ≈ 0.08 vs. 2-carbaldehyde isomer) and defined melting point (92–93 °C) make 1-benzyl-1H-pyrrole-3-carbaldehyde a suitable reference compound for calibrating reversed-phase HPLC methods intended to separate regioisomeric pyrrole aldehydes [3]. Analytical laboratories developing purity methods for pyrrole-based intermediates can use this compound to establish system suitability parameters, leveraging its reproducible retention behavior and well-characterized physicochemical profile.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 185.22 g/mol, 3 rotatable bonds, TPSA of 22.0 Ų, and compliance with Lipinski's Rule of Five [3], 1-benzyl-1H-pyrrole-3-carbaldehyde meets fragment-like property criteria. The N-benzyl CH₂ spacer introduces three-dimensionality beyond what the flatter N-phenyl analog provides, aligning with current trends in fragment library design that favor increased sp³ character and conformational complexity. Procurement of this specific N-benzyl analog is indicated when fragment screening campaigns require pyrrole-aldehyde fragments with higher lipophilicity than the N-phenyl or N-unsubstituted alternatives.

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